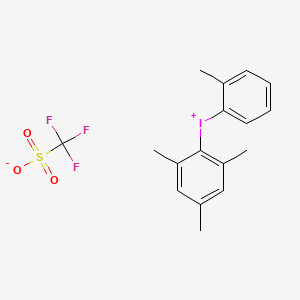

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

描述

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 210823-54-4) is an unsymmetrical diaryliodonium salt with a molecular formula of C₁₇H₁₈F₃IO₃S and a molecular weight of 486.29 g/mol . It is a white to pale yellow crystalline powder with a melting point of 166–170°C . This compound is widely used in metal-catalyzed C–H arylations, where steric and electronic properties dictate its chemoselectivity .

属性

IUPAC Name |

(2-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMYCPNBAGXLDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746455 | |

| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210823-54-4 | |

| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反应分析

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: undergoes various types of reactions, including:

Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the conversion of alcohols to aldehydes or ketones.

Substitution Reactions: It is used in electrophilic aromatic substitution reactions, where it can introduce iodine or other substituents onto aromatic rings.

Coupling Reactions: The compound is also involved in cross-coupling reactions, which are important in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen.

Solvents: Reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or toluene.

Temperature: The reactions are often conducted at temperatures ranging from room temperature to 100°C, depending on the specific reaction conditions.

Major Products Formed:

Aldehydes and Ketones: From oxidation reactions.

Iodinated Aromatics: From substitution reactions.

Biaryls: From coupling reactions.

科学研究应用

Organic Synthesis

Electrophilic Aromatic Substitution

This compound acts as a powerful electrophilic reagent in organic reactions, facilitating the formation of complex molecules. It is particularly effective in arylation reactions where it can introduce aryl groups into various substrates. This property is crucial for the synthesis of pharmaceuticals and fine chemicals, allowing for the construction of diverse molecular architectures .

Case Study: Synthesis of Diaryliodonium Triflates

Research has demonstrated that (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate can be synthesized efficiently through one-pot reactions involving various aryl iodides. These reactions yield high purity products suitable for further transformations .

Photochemistry

Photoinitiator in Polymer Chemistry

The compound is utilized as a photoinitiator in polymerization processes. Upon exposure to light, it generates reactive intermediates that initiate polymerization reactions. This characteristic is exploited in the production of high-performance polymers used in coatings, adhesives, and 3D printing applications .

Case Study: Photochemical Studies

In photochemical studies, this compound has been used to investigate reaction mechanisms. Its ability to generate reactive species upon light exposure allows researchers to explore new materials and reaction pathways .

Analytical Chemistry

Enhancement of Analytical Techniques

The compound is employed in analytical methods such as chromatography to improve the detection and quantification of various compounds. Its electrophilic nature enhances the sensitivity and accuracy of analytical results, making it a valuable tool in chemical analysis .

Material Science

Development of Advanced Materials

Due to its unique properties, this compound is valuable in developing advanced materials like sensors and electronic devices. Its stability and specific reactivity are crucial for applications requiring precise control over material properties .

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Acts as an electrophilic reagent for arylation reactions | Facilitates complex molecule formation |

| Photochemistry | Serves as a photoinitiator for polymerization processes | Enables production of high-performance polymers |

| Analytical Chemistry | Enhances detection methods like chromatography | Improves sensitivity and accuracy |

| Material Science | Used in developing advanced materials | Provides stability and specific reactivity for sensors and electronic devices |

作用机制

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: is compared with other similar compounds, such as (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate and (2-Methylphenyl)(3,5-dimethylphenyl)iodonium triflate . The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions.

相似化合物的比较

Comparison with Similar Diaryliodonium Triflates

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate | 210823-54-4 | 486.29 | 166–170 | Unsymmetrical; ortho-methyl and mesityl groups |

| Bis(2,4,6-trimethylphenyl)iodonium triflate | 139139-80-3 | 514.34 | 196 | Symmetrical; two mesityl groups |

| (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate | 1204518-02-4 | ~486.29* | N/A | Unsymmetrical; para-methyl and mesityl |

| (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate | 1203709-76-5 | 551.16 | 170 | Unsymmetrical; bromine substituent |

| Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate | N/A | ~496.3† | N/A | Unsymmetrical; electron-rich trimethoxy |

*Estimated based on molecular formula similarity.

†Calculated from typical diaryliodonium triflate structures.

Key Observations :

- The symmetrical bis-mesityl derivative (CAS: 139139-80-3) has a higher molecular weight and melting point due to increased symmetry and steric bulk .

- Ortho-substituted analogs (e.g., 2-methylphenyl) exhibit greater steric hindrance than para-substituted counterparts (e.g., 4-methylphenyl), influencing reactivity .

Reactivity and Chemoselectivity

Steric Effects:

- Target Compound : The mesityl (2,4,6-trimethylphenyl) group acts as a "dummy group" in aryl transfer reactions, directing the transfer of the less hindered 2-methylphenyl group . This is consistent with observations that bulky groups (e.g., mesityl, TRIP) suppress side reactions and enhance selectivity .

- Bis-Mesityl Analog : Symmetry reduces regioselectivity but improves stability, making it less reactive in unsymmetrical arylation reactions .

Electronic Effects:

- Electron-Rich Groups : Compounds like phenyl(2,4,6-trimethoxyphenyl)iodonium triflate exhibit poor selectivity due to competing electronic effects overriding steric control .

生物活性

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is an organoiodine compound known for its significant role in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18I

- Molecular Weight : 393.11 g/mol

- Functional Groups : Iodine, triflate

- SMILES Notation : Cc1cc(C)c([I+]c2ccccc2C)c(C)c1

This compound acts primarily as a Lewis acid catalyst , facilitating various chemical transformations. Its biological activity is closely linked to its ability to generate reactive intermediates that can interact with biomolecules.

Biological Activity Overview

The compound has been shown to exhibit several biological activities, including:

- Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and oxidative stress levels.

- Radical Formation : The generation of radical species allows it to participate in radical-mediated reactions, which are crucial in biochemical processes.

- Enzyme Interaction : The compound can inhibit or activate various enzymes through its reactive intermediates.

1. Radical-Mediated Mechanisms

Research indicates that this compound can generate radicals that interact with proteins and nucleic acids. This interaction can lead to significant alterations in cellular functions and metabolic pathways. For instance, studies have demonstrated its role in modulating oxidative stress responses by affecting glutathione levels, which is critical in ferroptosis—a form of programmed cell death .

2. Dose-Dependent Effects

The biological effects of the compound are dose-dependent:

- Low Doses : At lower concentrations, it may enhance cellular function and reduce oxidative stress.

- High Doses : Conversely, higher doses can induce toxicity, leading to oxidative damage and disruption of cellular homeostasis .

3. Metabolic Pathways

The compound is involved in various metabolic pathways related to oxidative stress. It interacts with key enzymes that regulate these pathways, influencing metabolic flux and metabolite levels .

Data Table: Summary of Biological Activities

准备方法

Starting Materials

- 2-Methylphenyliodine (2-iodotoluene)

- 2,4,6-Trimethylbenzene (mesitylene)

- Oxidizing agent: peracetic acid

- Triflic acid (trifluoromethanesulfonic acid)

- Solvents: typically acetonitrile or dichloromethane under anhydrous conditions

Stepwise Procedure

Oxidation of 2-methylphenyliodine:

2-Methylphenyliodine is oxidized to bis(acetoxy)iodo-2-methylbenzene by reaction with peracetic acid under controlled conditions.Activation with triflic acid:

The bis(acetoxy)iodoarene is treated with 2 equivalents of triflic acid to generate a reactive intermediate complex [ArI(OAc)2–2TfOH] in situ.Coupling with mesitylene:

The activated iodine(III) intermediate is reacted with mesitylene at low temperature (approximately -30 to 0 °C) to form the unsymmetrical diaryliodonium triflate salt.Isolation:

The product is isolated by crystallization from diethyl ether, yielding a creamy or white solid.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Temperature | -30 to 0 °C |

| Reaction time | 30 minutes to 1 hour |

| Solvent | Acetonitrile or dichloromethane |

| Yield | Approximately 60-70% (typical range for similar salts) |

| Product form | Creamy or white crystalline solid |

This method yields this compound in good purity and moderate to high yields, as demonstrated in related diaryliodonium salt syntheses.

Alternative Preparation Routes

Other methods reported for diaryliodonium salts preparation include:

- In situ oxidation of iodoarenes with barium peroxide or potassium persulfate followed by coupling in strongly acidic media. However, these methods often suffer from limited substrate scope and lower yields.

- Use of iodosyl fluorosulfate intermediates , which are unstable and difficult to prepare, limiting practical application.

- Direct reaction of 2-methylphenyliodine with mesitylene in the presence of a suitable oxidizing agent (e.g., peracids or hypervalent iodine reagents) under controlled conditions, as described in commercial synthesis notes.

Supporting Data and Characterization

The synthesized this compound is characterized by:

- NMR Spectroscopy: Key ^13C NMR signals appear in the range δ 122–103 ppm for carbons attached to iodine. The triflate counterion shows characteristic signals in ^19F NMR.

- Mass Spectrometry: Molecular ion peak consistent with formula C17H18F3IO3S (molecular weight 486.3 g/mol).

- Crystallography: Crystalline solid form suitable for X-ray analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bis(acetoxy)iodoarene + triflic acid + arene coupling | 2-methylphenyliodine, peracetic acid, triflic acid, mesitylene | -30 to 0 °C, 30-60 min | Good yields, general for functionalized arenes | Requires low temperature, sensitive to moisture |

| In situ oxidation with barium peroxide or persulfate | 2-methylphenyliodine, oxidants, strong acid | Acidic medium, variable temp | Shorter steps | Limited substrate scope, moderate yields |

| Iodosyl fluorosulfate intermediate | Fluorosulfonic acid, anhydroiodic acid | Stringent dry conditions | Potentially high reactivity | Unstable intermediates, difficult synthesis |

Research Findings and Practical Notes

- The steric bulk of the 2,4,6-trimethylphenyl group (mesityl) in the iodonium salt plays a critical role in controlling reactivity and selectivity during coupling and subsequent applications.

- The triflate counterion enhances solubility and stability, facilitating crystallization and purification.

- The described synthetic route allows for the preparation of a wide range of unsymmetrical diaryliodonium salts by varying the aryl groups, enabling functionalization tailored to specific applications in organic synthesis, photochemistry, and materials science.

- Yields are typically moderate to good (50-85%), with reaction conditions optimized to minimize side reactions and decomposition.

常见问题

Q. What are the standard synthetic protocols for preparing (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves reacting iodine (I₂) with mesitylene (2,4,6-trimethylbenzene) and a methyl-substituted aromatic precursor (e.g., 2-methylbenzene derivatives) in dichloromethane (CH₂Cl₂) under acidic conditions. A critical step is the dropwise addition of triflic acid (CF₃SO₃H) to generate the triflate counterion. Key parameters include:

- Stoichiometry : A 1:2 molar ratio of I₂ to mesitylene ensures complete iodination .

- Temperature : Cooling to 0°C during triflic acid addition minimizes side reactions .

- Purification : Trituration with diethyl ether followed by precipitation from CH₂Cl₂ enhances purity .

Example yield: ~60% for analogous iodonium triflates after optimization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this iodonium triflate, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic proton signals (e.g., δ 7.13 ppm for mesitylene protons and δ 6.44 ppm for methoxy-substituted aryl groups in related compounds) confirm substitution patterns. Methyl groups appear at δ 2.26–2.56 ppm .

- ¹⁹F NMR : A singlet at δ -77.8 ppm confirms the triflate anion .

- HRMS : Molecular ion peaks (e.g., m/z 413.0612 for [C₁₈H₂₂IO₃]⁺) validate the cation mass .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in structural analogs (e.g., bond angles and torsional strain in sterically hindered derivatives) .

Advanced Questions

Q. How can researchers address discrepancies between spectroscopic data and proposed structures during characterization?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

- X-ray diffraction : Definitive structural assignment, as demonstrated in resolving isomeric triflates where NMR and HRMS were inconclusive .

- Cross-validation : Compare experimental ¹³C NMR shifts with DFT-calculated values for proposed conformers.

- Variable-temperature NMR : Detect hindered rotation of bulky substituents (e.g., 2,4,6-trimethylphenyl groups) causing signal splitting .

Q. What are the mechanistic implications of steric hindrance from the 2,4,6-trimethylphenyl group on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bulky 2,4,6-trimethylphenyl group:

- Reduces nucleophilic attack : Steric shielding of the iodonium center directs reactivity toward less hindered pathways (e.g., ligand exchange vs. direct substitution) .

- Influences regioselectivity : In arylations, steric congestion favors coupling at para positions, as observed in analogous diaryliodonium salts .

- Thermal stability : Enhanced stability in refluxing solvents (e.g., acetonitrile) due to restricted access to decomposition pathways .

Q. How does the electronic environment of the iodonium center influence its stability and reactivity under different reaction conditions?

Methodological Answer:

- Triflate counterion : The non-nucleophilic CF₃SO₃⁻ anion stabilizes the iodonium cation, enabling its use in polar aprotic solvents (e.g., CH₃CN) without premature hydrolysis .

- Substituent effects : Electron-donating methyl groups on the aryl rings increase the iodonium center’s electrophilicity, accelerating reactions with nucleophiles (e.g., phenoxides in sp² C–H insertion reactions) .

- Oxidative stability : The strong electron-withdrawing triflate group mitigates redox decomposition, as shown in cyclic voltammetry studies of related iodonium salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。